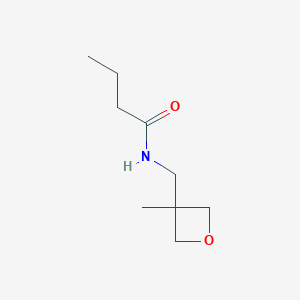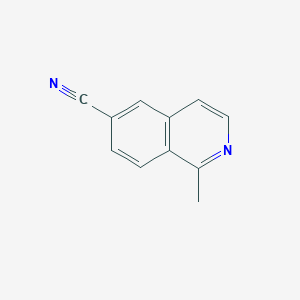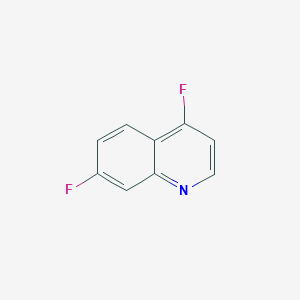
N-((3-Methyloxetan-3-yl)methyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Methyloxetan-3-yl)methyl)butyramide: is an organic compound with the molecular formula C9H17NO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a butyramide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyloxetan-3-yl)methyl)butyramide typically involves the following steps:
Preparation of 3-Methyl-3-oxetanemethanol: This intermediate can be synthesized by the reaction of formaldehyde with isobutylene oxide under acidic conditions.
Formation of this compound: The 3-Methyl-3-oxetanemethanol is then reacted with butyric acid and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
N-((3-Methyloxetan-3-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones.
Reduction: The amide group can be reduced to form amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxetanes.
科学研究应用
N-((3-Methyloxetan-3-yl)methyl)butyramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of N-((3-Methyloxetan-3-yl)methyl)butyramide involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
- 1-(3-Methyloxetan-3-yl)methanamine
- N-Methyl-1-(tetrahydro-3-furanyl)methanamine
Uniqueness
N-((3-Methyloxetan-3-yl)methyl)butyramide is unique due to the presence of both an oxetane ring and a butyramide group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
N-[(3-methyloxetan-3-yl)methyl]butanamide |
InChI |
InChI=1S/C9H17NO2/c1-3-4-8(11)10-5-9(2)6-12-7-9/h3-7H2,1-2H3,(H,10,11) |
InChI 键 |
RDIKYPGMLQPUJI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NCC1(COC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)




![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)

![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)


